
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infections. The compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and tyrosine kinases. Additionally, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit antimicrobial activity by inhibiting the growth of various pathogenic microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial activity. The compound has been found to exhibit these activities at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These factors may affect the compound's efficacy and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to optimize the synthesis method to improve the compound's solubility and reduce its toxicity. Additionally, future studies could focus on elucidating the compound's mechanism of action and identifying potential drug targets. Finally, the compound's pharmacokinetics and pharmacodynamics could be further studied to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between 2-amino-4-chlorophenol and 2-nitrobenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction proceeds through a condensation reaction, followed by cyclization to form the heterocyclic ring. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-5-10(6-8-12)15-18-13(16(20)23-15)9-11-3-1-2-4-14(11)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWNBCXKVYQGEN-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

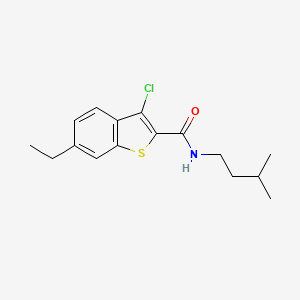
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
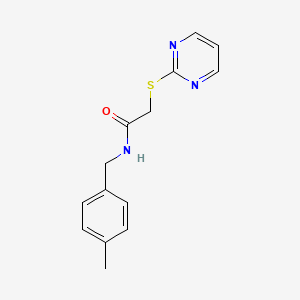
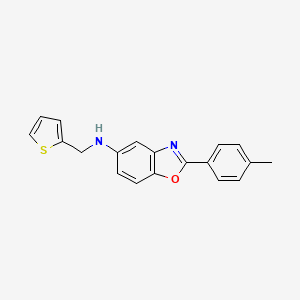
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
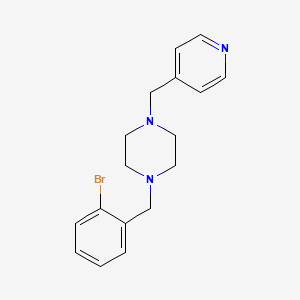
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)

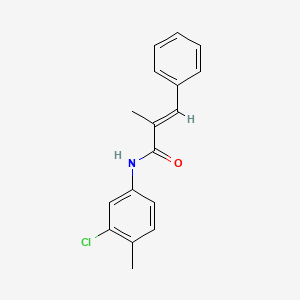
![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)